molecular formula C14H21NO3Si B1522267 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol CAS No. 1171920-47-0

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

Cat. No.: B1522267
CAS No.: 1171920-47-0
M. Wt: 279.41 g/mol
InChI Key: PVBHQEAUBNFSDB-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is a complex organic compound that features a furo[3,2-b]pyridine core structure with a tert-butyldimethylsilyloxy group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(16)8-15-12/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBHQEAUBNFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674090
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-47-0
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol
Reactant of Route 5
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol
Reactant of Route 6
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

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